molecular formula C22H30O2 B582760 Norethindrone 3-Ethyl Ether CAS No. 96487-85-3

Norethindrone 3-Ethyl Ether

Katalognummer B582760
CAS-Nummer: 96487-85-3
Molekulargewicht: 326.48
InChI-Schlüssel: QWUNBJUTBPRZJT-ZCPXKWAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norethindrone 3-Ethyl Ether, also known as 3-ethoxy-19-nor-17α-pregna-3,5-dine-20-yn-17-ol, is a medication used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .


Synthesis Analysis

The synthesis of Norethindrone 3-Ethyl Ether involves the reaction with toluene-4-sulfonic acid in tetrahydrofuran at 25°C for 12 hours . The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 .


Molecular Structure Analysis

The molecular structure of Norethindrone 3-Ethyl Ether is represented by the SMILES notation: CCOC1=CC2=CC[C@@H]3C@H[C@H]3CC[C@@]4(O)C#C)[C@H]2CC1 . The molecular weight is 326.47 .


Chemical Reactions Analysis

Ethers, such as Norethindrone 3-Ethyl Ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The molecular formula of Norethindrone 3-Ethyl Ether is C22H30O2 and the molecular weight is 326.47 . The storage temperature is +4°C .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Norethindrone 3-Ethyl Ether is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand disease mechanisms at the molecular level .

2. Treatment of Genitourinary Syndrome of Menopause (GSM) A novel intrauterine device has been developed for the spatio-temporal release of Norethindrone Acetate as a counter-estrogenic intervention in the treatment of GSM . This device, which comprises ethyl cellulose (EC) and polycaprolactone (PCL), has been designed, fabricated, and optimized for implantation in the uterine cavity .

Counteracting Estrogen Effects

The use of progestogens like Norethindrone Acetate offers a means to counteract the effects of estrogen on the endometrial tissue . This decreases unwanted side effects and improves therapeutic outcomes in the treatment of conditions like GSM .

Treatment of Secondary Amenorrhea

Norethindrone Acetate is a synthetic, orally active progestogen used in premenopausal women for the treatment of secondary amenorrhea . Secondary amenorrhea is a condition where menstruation stops for several months in a woman who previously had regular menstrual cycles .

Treatment of Endometriosis

Norethindrone Acetate is used in the treatment of endometriosis , a painful disorder in which tissue similar to the tissue that normally lines the inside of the uterus grows outside the uterus .

Treatment of Abnormal Uterine Bleeding

This compound is also used for the treatment of abnormal uterine bleeding , a condition that may be caused by hormonal imbalances, fibroids, polyps, or, rarely, cancer .

Oral Contraceptive Formulations

Norethindrone Acetate is given in combination with estrogen in oral contraceptive formulations . It works by preventing ovulation, altering the cervical mucus to make it difficult for sperm to reach the egg, and changing the lining of the uterus to prevent attachment of a fertilized egg .

Hormone Therapy

It is also used in hormone therapy , which is a treatment for women who have symptoms of menopause, such as hot flashes and vaginal dryness .

Wirkmechanismus

Target of Action

Norethindrone 3-Ethyl Ether, a synthetic second-generation progestin, primarily targets progesterone receptors in various cells . These target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Mode of Action

Upon binding to its targets, Norethindrone 3-Ethyl Ether exerts its effects by inducing downstream changes to target genes . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The biochemical pathways affected by Norethindrone 3-Ethyl Ether are primarily related to the reproductive system. The compound’s interaction with progesterone receptors leads to alterations in the concentrations of FSH and LH, hormones that regulate the menstrual cycle . It also affects the endometrium, leading to changes in the environment of the uterus .

Pharmacokinetics

Norethindrone 3-Ethyl Ether is rapidly absorbed after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The molecular and cellular effects of Norethindrone 3-Ethyl Ether’s action include suppression of ovulation, thickening of cervical mucus, alteration of FSH and LH concentrations, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes contribute to its contraceptive efficacy.

Action Environment

The action, efficacy, and stability of Norethindrone 3-Ethyl Ether can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the individual’s diet and liver function . Additionally, the compound’s contraceptive efficacy may be influenced by the individual’s body mass index .

Safety and Hazards

Norethindrone 3-Ethyl Ether may cause serious side effects. It may cause sudden vision loss, bulging eyes, or severe headache; swelling, rapid weight gain; unusual vaginal bleeding; missed menstrual periods; pelvic pain (especially on one side); a breast lump; a light-headed feeling, like you might pass out; increased thirst, increased urination; liver problems–loss of appetite, stomach pain (upper right side), dark urine, jaundice (yellowing of the skin or eyes); or signs of a blood clot–sudden numbness or weakness, problems with vision or speech, chest pain, shortness of breath, swelling or redness in an arm or leg .

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUNBJUTBPRZJT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021161
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norethindrone 3-Ethyl Ether

CAS RN

96487-85-3
Record name 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96487-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone 3-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-​Norpregna-​3,​5-​dien-​20-​yn-​17-​ol, 3-​ethoxy-​, (17α)​- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHINDRONE 3-ETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.